N-(Amino-peg3)-n-bis(peg3-acid) hydrochloride
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Overview
Description
N-(Amino-peg3)-n-bis(peg3-acid) hydrochloride is a complex organic compound It is characterized by its extensive ethoxy chain and the presence of both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Amino-peg3)-n-bis(peg3-acid) hydrochloride involves multiple steps. The process typically starts with the preparation of the ethoxy chain, followed by the introduction of amino and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The ethoxy chains can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carboxylic acid group may produce alcohols.
Scientific Research Applications
N-(Amino-peg3)-n-bis(peg3-acid) hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving cell signaling and molecular interactions.
Industry: It may be used in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and ionic interactions, which can influence biological pathways and processes. The ethoxy chains provide flexibility and enable the compound to interact with various molecular structures.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
- **3-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]butanoic acid
Uniqueness
The uniqueness of N-(Amino-peg3)-n-bis(peg3-acid) hydrochloride lies in its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific solubility and interaction characteristics.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52N2O13.ClH/c27-3-9-35-15-21-41-24-18-38-12-6-28(4-10-36-16-22-39-19-13-33-7-1-25(29)30)5-11-37-17-23-40-20-14-34-8-2-26(31)32;/h1-24,27H2,(H,29,30)(H,31,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJWABKZYZXHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53ClN2O13 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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